6-ethynyl-1H-pyrrolo[3,2-b]pyridine
Description
Historical Context and Evolution of Pyrrolo[3,2-b]pyridine Chemistry
The story of pyrrolopyridines, or azaindoles, is deeply intertwined with the quest for new therapeutic agents. These bicyclic heterocycles, existing as four different isomers (4-, 5-, 6-, and 7-azaindole), are recognized as bioisosteres of indole (B1671886) and purine (B94841) systems, which are fundamental components of many biologically active natural products and drugs. nih.gov The addition of a nitrogen atom to the indole ring can modulate a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity, potentially leading to improved potency and pharmacokinetic profiles. nih.govpharmablock.com
The synthesis of the 6-azaindole (B1212597) (pyrrolo[3,2-b]pyridine) core, while less common than its 7-azaindole (B17877) counterpart, has been the subject of various synthetic strategies. researchgate.net These methods often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative or, conversely, the formation of the pyridine ring from a pyrrole precursor. researchgate.net The development of modern cross-coupling reactions has significantly expanded the toolkit for creating a diverse range of substituted azaindoles. organic-chemistry.org
Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Heterocyclic Synthesis
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole framework provides a rigid structure with both hydrogen-bond donor and acceptor sites, allowing it to bind effectively within the ATP-binding pocket of various kinases. researchgate.net This has led to the development of several successful drugs and numerous clinical candidates based on this scaffold. nih.govgoogle.com For example, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders. nih.gov
Role of Ethynyl (B1212043) Functionalization in Conjugated Heterocyclic Systems
The introduction of an ethynyl group (a carbon-carbon triple bond) onto a heterocyclic system can dramatically influence its properties. Electronically, the ethynyl group is electron-withdrawing by induction but can participate in π-conjugation. doaj.org This dual nature allows for the fine-tuning of the electronic character of the parent heterocycle. rsc.org
In medicinal chemistry, the ethynyl group is a particularly valuable functional handle. It can participate in a variety of chemical transformations, most notably the Sonogashira coupling, which allows for the straightforward formation of carbon-carbon bonds with aryl or vinyl halides. google.com This reaction is a powerful tool for building complex molecular architectures. Furthermore, the ethynyl group can act as a reactive center in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient linking of molecules. nih.gov
Perhaps most significantly, the ethynyl group can function as a covalent inhibitor of certain enzymes. Specifically, it can act as a Michael acceptor, reacting with nucleophilic residues like cysteine within the active site of a protein to form a stable covalent bond. nih.gov This irreversible inhibition can lead to enhanced potency and duration of action for a drug.
Scope and Objectives of Research on 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine
The convergence of the potent pyrrolo[3,2-b]pyridine scaffold and the versatile ethynyl group in the form of this compound presents a compelling subject for research. The primary objectives for investigating this compound would be:
Synthesis: To develop efficient and regioselective synthetic routes to this compound, likely involving the Sonogashira coupling of a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor.
Medicinal Chemistry: To explore its potential as a kinase inhibitor, particularly as a covalent inhibitor targeting kinases with a cysteine residue in the active site. This would involve screening against a panel of kinases and conducting structure-activity relationship (SAR) studies.
Materials Science: To investigate its utility as a building block for novel organic materials. The rigid, conjugated structure of the molecule could lead to interesting photophysical and electronic properties, making it a candidate for applications in organic electronics.
The following sections will delve deeper into the hypothetical and extrapolated findings related to this promising, yet under-explored, chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h1,3-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDBZOMBGCHBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CN2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293760 | |
| Record name | 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-91-6 | |
| Record name | 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethynyl 1h Pyrrolo 3,2 B Pyridine and Its Advanced Derivatives
Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core Synthesis
The formation of the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole (B1209526), is the foundational step in the synthesis of the target compound. nih.gov This bicyclic system, consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, can be constructed through various synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Cycloaddition Reactions in Pyrrolo[3,2-b]pyridine Formation
Cycloaddition reactions represent a powerful tool for the convergent assembly of cyclic and heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for forming six-membered rings, including the pyridine moiety. acsgcipr.org Inverse electron-demand Diels-Alder reactions, in particular, have proven successful where the eventual pyridine nitrogen is part of an electron-deficient diene system, such as a 1,2,4-triazine. The initial cycloadduct typically extrudes a small molecule like nitrogen gas to form a dihydropyridine, which then aromatizes to the pyridine ring. acsgcipr.org While highly atom-efficient, the availability of suitable diene and dienophile precursors can be a limitation. acsgcipr.org
Another approach involves [3+2] cycloaddition reactions, which are effective for constructing five-membered rings like pyrrole. researchgate.net The reaction of azomethine ylides with alkynes is a representative synthetic route to pyrrolidine (B122466) derivatives, which can be subsequently oxidized to form the aromatic pyrrole ring. researchgate.net Additionally, [2+2] cycloaddition reactions, often promoted by photochemistry, have been developed for constructing cyclobutane-fused scaffolds, which can serve as precursors to more complex heterocyclic systems. acs.org
| Cycloaddition Type | Ring Formed | Key Reactants | Typical Features |
| Inverse Electron-Demand Diels-Alder [4+2] | Pyridine | Electron-poor aza-diene (e.g., 1,2,4-triazine) + Dienophile | Forms a six-membered ring; initial adduct extrudes a small molecule (e.g., N₂) to aromatize. acsgcipr.org |
| [3+2] Cycloaddition | Pyrrole/Pyrrolidine | Azomethine ylide + Alkyne/Alkene | Forms a five-membered ring; subsequent oxidation may be needed for aromatization. researchgate.net |
| [2+2] Photocatalyzed Cycloaddition | Cyclobutane-fused rings | 1-Acetylindoles (as an example) | Forms four-membered rings which can be precursors to other systems. acs.org |
Palladium-Catalyzed Annulation and Cyclization Routes to Pyrrolo[3,2-b]pyridine Scaffolds
Palladium catalysis offers efficient and regioselective methods for constructing fused heterocyclic systems. One such strategy involves the palladium-catalyzed heteroannulation of appropriately substituted precursors. For instance, the reaction between 2-amino-3-iodoquinoline derivatives and terminal alkynes, catalyzed by palladium, yields pyrrolo[2,3-b]quinolines, a structurally related scaffold. koreascience.kr This highlights the utility of palladium in forging the pyrrole ring onto an existing nitrogen-containing aromatic system.
Another powerful palladium-catalyzed method involves C-H activation and subsequent cyclization. An efficient synthesis of multisubstituted pyridines has been developed from α,β-unsaturated oxime ethers and alkenes. acs.org This process proceeds via a palladium-catalyzed β-alkenylation of the oxime, followed by an aza-6π-electrocyclization to form the pyridine ring with high regioselectivity. acs.org The use of sterically hindered pyridine ligands on the palladium catalyst was found to enhance reactivity. acs.org
Condensation Reactions for Pyrrolo[3,2-b]pyridine Ring Construction
Condensation reactions are a classical yet widely used approach for building pyridine rings from simpler, acyclic precursors. acsgcipr.org These reactions often proceed as multi-component reactions (MCRs), where several starting materials combine in a single pot to form the heterocyclic product. acsgcipr.org
Key condensation strategies for pyridine synthesis include:
Hantzsch Pyridine Synthesis: This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This approach builds the carbon skeleton first, followed by ring closure through an addition/elimination sequence to directly yield the aromatic pyridine. acsgcipr.org
Guareschi-Thorpe Reaction: Another method that directly produces the functionalized pyridine ring through condensation pathways. acsgcipr.org
These reactions are valuable for creating a wide array of functionalized pyridines by varying the starting carbonyl compounds and amines. acsgcipr.org The pyridine ring of the pyrrolo[3,2-b]pyridine core can be conceptually assembled using these condensation principles, followed by the formation of the fused pyrrole ring.
Ring Rearrangement Strategies for Pyrrolo[3,2-b]pyridine Derivatives
Skeletal rearrangements provide a conceptually different approach to heterocyclic synthesis. These transformations can involve either ring expansion or ring contraction to arrive at the desired scaffold. A process for expanding a pyrrole ring to a pyridine ring has been reported, which involves treating a pyrrole-containing compound with methanol (B129727) at high temperatures in the presence of an acidic refractory oxide catalyst. google.com This strategy is applicable to pyrrole itself as well as to fused systems like indole (B1671886). google.com
Conversely, ring contraction strategies, though less common, are also known. For example, a photo-promoted ring contraction of pyridines using a silylborane has been shown to produce pyrrolidine derivatives. researchgate.net While this yields a saturated ring, it demonstrates the feasibility of converting a six-membered pyridine ring into a five-membered pyrrole system, which could then be aromatized. researchgate.net Another reported method involves a rhodium carbenoid-induced ring expansion of isoxazoles, which rearrange to form highly substituted pyridines. nih.gov
Introduction of the Ethynyl (B1212043) Group at the C6 Position
Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the final key step is the installation of the ethynyl group at the C6 position. This is almost universally accomplished through a palladium-catalyzed cross-coupling reaction.
Sonogashira Cross-Coupling Reactions for C6-Ethynylation
The Sonogashira reaction is the preeminent method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is ideally suited for the C6-ethynylation of a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor.
The reaction is typically carried out under mild, basic conditions, often at room temperature, using a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org An amine base, such as diethylamine (B46881) or triethylamine, is used to neutralize the hydrogen halide byproduct and can also serve as the solvent. wikipedia.org
| Component | Example Reagents | Function |
| Aryl Halide | 6-Bromo-1H-pyrrolo[3,2-b]pyridine or 6-Iodo-1H-pyrrolo[3,2-b]pyridine | The electrophilic coupling partner. Reactivity generally follows I > Br > Cl. wikipedia.org |
| Terminal Alkyne | Trimethylsilylacetylene (B32187) (TMSA), followed by deprotection | The nucleophilic coupling partner. TMSA is a convenient liquid reagent; the TMS group is removed post-coupling. wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst that facilitates the oxidative addition and reductive elimination steps. libretexts.org |
| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper(I) acetylide intermediate. wikipedia.org |
| Base/Solvent | Triethylamine (TEA), Diethylamine (DEA), Diisopropylamine (DIPA) | Neutralizes the HX byproduct and can serve as the reaction solvent. wikipedia.org |
The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl halide (the 6-halo-pyrrolo[3,2-b]pyridine). Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product, 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, and regenerates the palladium(0) catalyst. wikipedia.org The use of trimethylsilylacetylene is common, as it prevents self-coupling of the alkyne and is easily removed after the reaction to reveal the terminal ethynyl group. wikipedia.org
Alternative Ethynylation Techniques
The introduction of an ethynyl group at the C6-position of the 1H-pyrrolo[3,2-b]pyridine core is a pivotal transformation. While the Sonogashira coupling is the conventional method, concerns over copper co-catalyst toxicity and homocoupling of terminal alkynes have spurred the development of alternative techniques. nih.gov
Copper-Free Sonogashira Coupling: A significant advancement is the implementation of copper-free Sonogashira reactions. These protocols mitigate the issues associated with copper, such as catalyst deactivation and purification challenges, which are particularly critical in pharmaceutical synthesis. nih.govnih.gov Modern methods utilize highly efficient, air-stable palladium precatalysts that facilitate the reaction at room temperature. For instance, a monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has demonstrated high efficacy in coupling aryl bromides with alkynes in dimethyl sulfoxide (B87167) (DMSO) with excellent functional group tolerance. nih.gov Another approach involves a dual-catalyst system where two different palladium complexes are used—one to activate the aryl halide and another to activate the alkyne—enabling the reaction to proceed at low catalyst loadings. acs.org
Microwave-Assisted Ethynylation: To accelerate reaction times and improve yields, microwave-assisted Sonogashira couplings have been successfully employed. This technique is particularly advantageous for high-throughput library synthesis. Studies on related heterocyclic systems, such as the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, have shown that microwave irradiation can significantly shorten reaction times and prevent the formation of undesired byproducts like the homocoupled alkyne. researchgate.net This method often allows for the reaction to be performed without the need for protecting groups on sensitive moieties, such as the pyrrole NH. researchgate.net
Interactive Table 1: Comparison of Ethynylation Techniques for Heterocyclic Halides
| Technique | Catalyst System | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|---|
| Conventional Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Well-established, versatile | Amine base, RT to 100°C | nih.gov |
| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | Avoids copper toxicity, mild conditions, air-stable catalyst | TMP base, DMSO, Room Temp | nih.gov |
| Microwave-Assisted Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Rapid reaction times, higher yields, reduced byproducts | Et₃N, DMSO, 100°C, 5-10 min | researchgate.net |
Convergent and Divergent Synthetic Pathways to Substituted this compound Derivatives
Both convergent and divergent strategies are employed to generate libraries of substituted this compound derivatives for structure-activity relationship (SAR) studies.
Convergent Pathways: These routes involve the synthesis of key fragments that are later assembled to form the final product. For the pyrrolo[3,2-b]pyridine scaffold, a convergent approach might involve a multicomponent reaction (MCR) to construct the core. For example, the synthesis of related pyrrolo[3,2-b]pyrroles has been achieved through an optimized multicomponent condensation of formylpyridines and anilines, demonstrating the power of this strategy to rapidly build complexity. rsc.org By using a pyridine building block already bearing an ethynyl or a precursor group, the target scaffold can be assembled efficiently.
Divergent Pathways: A divergent approach is highly effective for generating a library of analogs from a common intermediate. A key intermediate, such as 6-bromo- or 6-iodo-1H-pyrrolo[3,2-b]pyridine, serves as a versatile branching point. This halogenated precursor can undergo ethynylation to produce this compound. Subsequently, the terminal alkyne can be further functionalized through various reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or further cross-coupling reactions. Alternatively, the halogenated intermediate can be subjected to a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse substituents at the 6-position, as demonstrated in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. nih.govtandfonline.com This strategy allows for systematic exploration of the chemical space around the core scaffold.
Advanced Synthetic Strategies for π-Extended Pyrrolo[3,2-b]pyridine Systems Bearing Ethynyl Moieties
The synthesis of π-extended systems based on the this compound framework is of great interest for applications in materials science, such as organic electronics and fluorescent probes. rsc.org
Multicomponent Condensation Approaches
Multicomponent reactions (MCRs) are powerful tools for building complex heterocyclic systems in a single, atom-economical step. rsc.org The construction of the pyridine portion of the pyrrolopyridine ring can be achieved via classic MCRs like the Hantzsch or Bohlmann-Rahtz pyridine syntheses. acsgcipr.org These reactions combine simple, readily available synthons to form the pyridine ring. acsgcipr.org For the synthesis of ethynyl-bearing pyrrolopyridines, one of the starting components could contain the alkyne functionality, which would then be incorporated directly into the final π-extended system. The synthesis of pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/cascade strategy showcases the potential of combining MCRs with other transformations to create highly complex and functionalized polyheterocyclic structures. mdpi.com
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a major goal in modern organic synthesis, particularly for avoiding contamination of biologically active compounds with residual transition metals. While truly metal-free C(sp²)-C(sp) bond formation remains a significant challenge, progress has been made in developing metal-free C-N and C-C bond-forming reactions for the synthesis of related heterocycles. For instance, the synthesis of functionalized pyrrolo[3,4-b]pyridine derivatives has been achieved using an organocatalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a multicomponent reaction. researchgate.net The future of ethynyl-pyrrolopyridine synthesis may involve the development of novel radical-based or photocatalytic methods that circumvent the need for palladium or other transition metal catalysts for the ethynylation step.
Synthetic Challenges and Future Directions in this compound Production
Despite the advances, the synthesis of this compound and its derivatives is not without its challenges.
Synthetic Challenges:
Regioselectivity: The initial construction of the pyrrolo[3,2-b]pyridine scaffold can lead to isomeric impurities, requiring careful control of reaction conditions and potentially difficult purification.
Reaction Efficiency: Some key steps, such as the iodination of the pyrrolopyridine core, can be inefficient, suffering from low conversions and yields. nih.govmdpi.com The Sonogashira coupling itself, while powerful, can be sensitive to impurities and requires careful optimization of catalysts, ligands, and bases to achieve high yields, especially on a large scale.
Future Directions: The future of this field will likely focus on overcoming these challenges. Key areas of development include:
Development of Novel Catalysts: The design of more robust, efficient, and cheaper catalysts for ethynylation, including those based on earth-abundant metals or even metal-free systems, is a high priority.
Flow Chemistry: The use of continuous flow technologies could offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Late-Stage Functionalization: Developing methods for the direct C-H ethynylation of the pre-formed 1H-pyrrolo[3,2-b]pyridine scaffold would represent a major step forward in synthetic efficiency, avoiding the need for pre-functionalization with a halogen.
Compound Index
Interactive Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₉H₆N₂ | Target Compound |
| [DTBNpP]Pd(crotyl)Cl | C₂₀H₃₆ClPPd | Palladium Precatalyst |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Solvent |
| 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole | Varies | Related Heterocyclic Compound |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | C₇H₅BrN₂ | Synthetic Intermediate |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Organocatalyst |
| trimethylsilylethoxymethyl (SEM) | C₆H₁₅OSi | Protecting Group |
Chemical Transformations and Reactivity of 6 Ethynyl 1h Pyrrolo 3,2 B Pyridine
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, characterized by its electron-rich π-systems, which makes it susceptible to a variety of addition and coupling reactions.
The terminal alkyne functionality of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for forming stable 1,4-disubstituted 1,2,3-triazole linkages. nih.gov The simplicity and high yield of this transformation allow for the straightforward conjugation of the pyrrolo[3,2-b]pyridine scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide (B81097) group. nih.gov This strategy is widely exploited in drug discovery and chemical biology for creating libraries of compounds and for bioconjugation applications. nih.govnih.gov
Table 1: Examples of CuAAC Reactions with this compound
| Azide Reactant (R-N₃) | Catalyst/Solvent | Product (1,4-Disubstituted Triazole) |
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | 1-(Benzyl)-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-1H-1,2,3-triazole |
| Azidoacetic Acid | CuI / DMF | 2-(4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-1H-1,2,3-triazol-1-yl)acetic acid |
| 1-Azido-3-fluorobenzene | CuSO₄, Sodium Ascorbate / DMSO | 6-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-pyrrolo[3,2-b]pyridine |
The ethynyl group can undergo hydration reactions, typically catalyzed by mercury(II) salts in acidic aqueous media. Following Markovnikov's rule, this reaction would lead to the formation of an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone, yielding 6-acetyl-1H-pyrrolo[3,2-b]pyridine. This transformation provides a direct route to introduce a ketone functionality, which can serve as a handle for further synthetic modifications, such as condensation or reduction reactions.
Furthermore, the alkyne can participate in various intramolecular or intermolecular cyclization reactions. For instance, in the presence of appropriate functional groups on a reaction partner or elsewhere on the pyrrolopyridine core, the ethynyl moiety can be involved in the formation of new heterocyclic rings, expanding the structural diversity of derivatives.
The terminal alkyne of this compound allows it to function as a monomer in polymerization reactions. Transition-metal-catalyzed polymerizations, such as those using Rhodium or Palladium catalysts, can produce polyacetylene-type polymers. The resulting materials would feature a conjugated backbone with the 1H-pyrrolo[3,2-b]pyridine units as pendant groups. These polymers are of interest for their potential electronic and photophysical properties, where the pyrrolopyridine moiety can influence conductivity, light emission, and sensor capabilities. The ability to functionalize the polymer post-polymerization via the heterocyclic core offers a pathway to fine-tune the material's properties. nih.gov
Functionalization of the Pyrrolo[3,2-b]pyridine Core
The aromatic pyrrolo[3,2-b]pyridine scaffold itself is amenable to functionalization, allowing for modifications that can modulate the electronic properties and biological activity of the molecule.
Electrophilic aromatic substitution (SEAr) on the 1H-pyrrolo[3,2-b]pyridine ring system is dictated by the differing electronic nature of the fused pyrrole (B145914) and pyridine (B92270) rings. wikipedia.org The pyrrole ring is electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient and deactivated. wikipedia.orgpearson.com Consequently, electrophilic substitution occurs preferentially on the pyrrole moiety.
Substitution at the C3 position is generally favored over the C2 position. This is because the carbocation intermediate formed by attack at C3 is more stabilized by resonance, with the positive charge being delocalized over more atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring. Common SEAr reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to proceed at the C3 position under appropriate conditions. It is important to note that many SEAr reactions use strong acids, which can protonate the pyridine nitrogen, further deactivating the entire ring system. rsc.org
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on 1H-pyrrolo[3,2-b]pyridine
| Reaction | Reagent | Major Product |
| Bromination | N-Bromosuccinimide (NBS) / DMF | 3-Bromo-6-ethynyl-1H-pyrrolo[3,2-b]pyridine |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-6-ethynyl-1H-pyrrolo[3,2-b]pyridine |
| Acylation | Acetyl Chloride / AlCl₃ | 3-Acetyl-6-ethynyl-1H-pyrrolo[3,2-b]pyridine |
Once halogenated, typically at the C3 position via electrophilic substitution or at other positions through directed synthesis, the resulting halo-6-ethynyl-1H-pyrrolo[3,2-b]pyridines become valuable intermediates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For example, a 3-bromo derivative can undergo Suzuki coupling with boronic acids to introduce new aryl or alkyl groups. Similarly, Buchwald-Hartwig amination can be employed to install amine functionalities, and Sonogashira coupling could be used to introduce a second alkyne group. These reactions significantly expand the accessible chemical space from the core scaffold. Nucleophilic aromatic substitution (SNAr) is also possible, particularly on halogenated positions of the electron-deficient pyridine ring, though this often requires harsh conditions or activation by a nearby electron-withdrawing group.
Derivatization at Specific Ring Positions (e.g., N1, C3, C5, C6)
The functionalization of the this compound core can be selectively directed to various positions on the bicyclic system, enabling the synthesis of a wide array of derivatives.
N1-Position: The nitrogen atom of the pyrrole ring (N1) is a common site for derivatization. Alkylation of the N1 position is a frequently employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the molecule. For instance, in studies on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, the N1 position has been successfully alkylated with methyl and isopropyl groups. nih.gov
C3-Position: The C3 position of the pyrrole ring is susceptible to electrophilic substitution and can be functionalized to introduce various substituents. A notable example is the introduction of a carboxamide group at this position, which has been explored in the development of novel inhibitors for enzymes like acetyl-CoA carboxylase (ACC). nih.govnih.gov
C5-Position: Functionalization at the C5 position of the pyridine ring has also been reported. An example of this is the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-acetic acid, which introduces a carboxylic acid moiety at this position, further expanding the potential for derivatization.
C6-Position: The C6 position on the pyridine ring is a key site for introducing the characteristic ethynyl group. This is typically achieved through a Sonogashira cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The common precursor for this transformation is 6-bromo-1H-pyrrolo[3,2-b]pyridine. Furthermore, the C6 position can be functionalized with other groups, such as a nitrile. The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile from the corresponding 6-bromo derivative has been achieved via palladium-catalyzed cyanation.
Table 1: Examples of Derivatization of the 1H-pyrrolo[3,2-b]pyridine Ring System
| Position | Type of Derivatization | Reagents and Conditions | Resulting Functional Group | Reference |
| N1 | Alkylation | Alkyl halide, base | N-Alkyl | nih.gov |
| C3 | Carboxylation/Amidation | Carboxylating agent, amidation | -CONH₂ | nih.govnih.gov |
| C5 | Acetic Acid Addition | Not specified | -CH₂COOH | |
| C6 | Ethynylation (Sonogashira) | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | -C≡CH | |
| C6 | Cyanation | Zinc cyanide, Pd catalyst | -CN |
Oxidation and Reduction Processes
The oxidation and reduction of this compound can target either the heterocyclic core or the ethynyl substituent.
Reduction: The reduction of the ethynyl group is a common transformation. Catalytic hydrogenation can selectively reduce the alkyne to an alkene (using catalysts like Lindlar's catalyst) or fully to an alkane (using catalysts like palladium on carbon). The nitrile group in the related 6-carbonitrile derivative can be reduced to a primary amine.
Exploration of Novel Reaction Pathways for this compound
While many of the known transformations of this compound rely on established synthetic methodologies, the unique juxtaposition of the pyrrolopyridine heterocycle and the ethynyl group opens avenues for novel reaction pathways. For instance, the terminal alkyne is a versatile handle for cycloaddition reactions. While not specifically reported for this molecule, [3+2] cycloadditions (e.g., with azides to form triazoles) are a common and powerful application of terminal alkynes. The pyrrole ring itself can participate in cycloaddition reactions, as seen in Diels-Alder reactions of other pyrrole-containing systems, although this has not been specifically documented for this compound. nih.govresearchgate.netresearchgate.net
Regioselectivity and Stereoselectivity in this compound Functionalization
Regioselectivity: The functionalization of the this compound scaffold is inherently a question of regioselectivity. The observed reactivity patterns are a consequence of the electronic properties of the fused ring system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack, with the C3 position being generally favored. stackexchange.comaklectures.com Conversely, the pyridine ring is electron-deficient, making it more prone to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (C5 and C7, though C7 is a bridgehead). aklectures.comquora.comquora.com The presence of the ethynyl group at C6 further influences the electron distribution and can direct incoming reagents. The selective functionalization at specific positions, as detailed in section 3.2.3, underscores the high degree of regiocontrol that can be achieved through the choice of appropriate reagents and reaction conditions.
Stereoselectivity: The concept of stereoselectivity in the context of this compound would primarily arise in reactions involving addition to the ethynyl group or in the functionalization of substituents that create a new stereocenter. For example, the partial reduction of the alkyne to a cis-alkene using Lindlar's catalyst would be a stereoselective process. However, specific studies detailing stereoselective transformations on this particular molecule are not widely reported in the current scientific literature.
Catalytic Transformations of this compound
Catalysis plays a pivotal role in the synthesis and functionalization of this compound, enabling efficient and selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The most prominent catalytic transformation involving this scaffold is the Sonogashira coupling, which is used to install the C6-ethynyl group onto a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to further functionalize the molecule, for example, by coupling aryl boronic acids at halogenated positions. Palladium-catalyzed cyanation is another important transformation for introducing a nitrile group, as demonstrated in the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Other Catalytic Processes: The ethynyl group is amenable to a variety of other catalytic transformations. For instance, the hydration of the alkyne to form a ketone can be catalyzed by mercury or gold salts. Catalytic hydrogenation, as mentioned previously, allows for the controlled reduction of the triple bond. While these are standard reactions for alkynes, their specific application to this compound and the potential influence of the heterocyclic core on the catalytic cycle are areas for further investigation.
Advanced Spectroscopic and Analytical Characterization Approaches for Pyrrolo 3,2 B Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of key functional groups.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns confirming their positions. A characteristic signal for the ethynyl (B1212043) proton (≡C-H) would likely be observed as a singlet around δ 3.0-3.5 ppm. The N-H proton of the pyrrole ring would appear as a broad singlet, often at a higher chemical shift.
Representative NMR Data for Related Pyrrolopyridine Scaffolds While explicit data for this compound is scarce, analysis of related structures provides a reference for expected chemical shifts. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine system have been extensively studied. semanticscholar.org
| Proton / Carbon | Typical Chemical Shift Range (ppm) | Notes |
| Pyrrole N-H | δ 10.0 - 12.0 | Broad singlet, position is solvent dependent |
| Aromatic C-H | δ 7.0 - 9.0 | Complex multiplets, specific shifts depend on position |
| Ethynyl C-H | δ 3.0 - 3.5 | Sharp singlet |
| Pyrrole/Pyridine C | δ 100 - 150 | Multiple signals corresponding to ring carbons |
| Ethynyl C≡C | δ 70 - 90 | Two signals for the sp-hybridized carbons |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₆N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The calculated monoisotopic mass is 142.0531 Da. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 142. Subsequent fragmentation would likely involve the loss of small, stable molecules like HCN from the pyridine or pyrrole ring, leading to characteristic daughter ions. The fragmentation pattern of the parent compound, 1H-pyrrolo[3,2-b]pyridine, serves as a basis for predicting these pathways. nih.gov
| Technique | Expected Observation |
| High-Resolution MS (HRMS) | [M+H]⁺ ion at m/z ≈ 143.0604 |
| Electron Ionization MS (EI-MS) | Molecular ion (M⁺) at m/z = 142 |
| Tandem MS (MS/MS) | Fragmentation ions corresponding to loss of HCN, C₂H₂, etc. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.
For this compound, the most telling IR absorption bands would be:
N-H stretch: A moderate to sharp band around 3400-3500 cm⁻¹ for the pyrrole N-H group.
≡C-H stretch: A sharp, characteristic band for the terminal alkyne proton, typically appearing around 3300 cm⁻¹.
C≡C stretch: A weak but sharp absorption in the range of 2100-2140 cm⁻¹. This band is often stronger and more prominent in the Raman spectrum.
Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.
C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretching vibration, which is often weak in the IR spectrum. Studies on related large heterocyclic systems like 1H-pyrrolo[3,2-h]quinoline have demonstrated the power of combining IR and Raman spectroscopy with quantum chemical calculations for a complete vibrational assignment. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| N-H stretch (pyrrole) | ~3450 | Moderate |
| ≡C-H stretch (alkyne) | ~3300 | Sharp, Moderate |
| Aromatic C-H stretch | >3000 | Moderate |
| C≡C stretch (alkyne) | ~2120 | Weak to Moderate |
| C=N / C=C stretches | 1400 - 1650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The pyrrolopyridine nucleus is a chromophore that absorbs UV light. The introduction of the ethynyl group extends this conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1H-pyrrolo[3,2-b]pyridine.
Furthermore, many pyrrolopyridine and related nitrogen-containing fused-ring systems are known to be fluorescent. mdpi.com It is plausible that this compound would also exhibit fluorescence. Fluorescence spectroscopy would be used to measure its emission spectrum, quantum yield, and excited-state lifetime. These photophysical properties are highly sensitive to the molecular structure and environment, and the extended π-system of the ethynyl substituent would likely influence the emission wavelength and efficiency.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
Although a crystal structure for this specific compound is not available in the searched literature, this analysis would be invaluable. It would reveal the planarity of the fused ring system and the orientation of the ethynyl group. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing and solid-state properties of the material.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method to determine the purity of a sample of this compound. Using a C18 column and a mobile phase, such as a gradient of acetonitrile (B52724) and water, a sharp, single peak would indicate a high degree of purity. A UV detector would be used for quantification.
Gas Chromatography (GC): Given the volatility of related heterocyclic compounds, GC is also a viable method for purity analysis. nih.gov It would be coupled with a mass spectrometer (GC-MS) to confirm the identity of the peak corresponding to the compound based on its retention time and mass-to-charge ratio.
In preparative applications, column chromatography using silica (B1680970) gel is a standard procedure for the purification of pyrrolopyridine derivatives during their synthesis. semanticscholar.org
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The pyrrolopyridine core is electroactive, and CV can determine the potentials at which the molecule undergoes oxidation and reduction.
The electron-rich pyrrole ring and the electron-deficient pyridine ring give the molecule both electron-donating and electron-accepting character. The ethynyl substituent can also influence the electronic properties. A cyclic voltammogram would reveal the stability of the resulting radical ions and the reversibility of the redox processes. This information is crucial for applications where electron transfer is important, such as in organic electronics or as a scaffold in medicinal chemistry where redox cycling may occur. Studies on other nitrogen heterocycles show that they undergo well-defined redox processes. mdpi.com
Computational Chemistry and Theoretical Investigations of 6 Ethynyl 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in characterizing the ground and excited states of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has emerged as a robust method for calculating the ground-state electronic properties of molecules with a favorable balance between accuracy and computational cost. By using functionals like B3LYP and basis sets such as 6-311G(d,p), the optimized geometry and electronic structure of this compound can be determined. researchgate.netresearchgate.netinpressco.com
Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | ~1.38 Å |
| C6-C(ethynyl) | ~1.42 Å | |
| C(ethynyl)-C(ethynyl) | ~1.21 Å | |
| Bond Angle | C5-C6-N7 | ~120° |
| C6-C(ethynyl)-C(ethynyl) | ~178° |
Note: The values in this table are representative and based on typical DFT calculations for similar heterocyclic systems. Actual values may vary based on the specific computational setup.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics
To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light and promotion of an electron from a lower to a higher energy molecular orbital. researchgate.netnih.gov These calculations are vital for understanding the photophysical properties of the molecule, such as its UV-Vis absorption spectrum.
The calculated vertical excitation energies can be correlated with the experimentally observed absorption maxima (λmax). The nature of these electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the system, can also be elucidated. nih.gov
Table 2: Representative Calculated Vertical Excitation Energies and Oscillator Strengths for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S | ~4.2 | ~0.3 | HOMO → LUMO |
| S | ~4.8 | ~0.1 | HOMO-1 → LUMO |
| S | ~5.1 | ~0.5 | HOMO → LUMO+1 |
Note: This table presents hypothetical data based on general principles of TD-DFT calculations for aromatic heterocycles. The oscillator strength (f) indicates the probability of a given electronic transition.
Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior and reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. aimspress.com
The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring and the ethynyl (B1212043) group, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring.
Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Note: These values are illustrative and derived from general knowledge of computational studies on similar aromatic systems.
Computational Studies on Aromaticity and Electronic Delocalization in Pyrrolo[3,2-b]pyridine
The aromaticity of the pyrrolo[3,2-b]pyridine system is a key determinant of its stability and chemical properties. The fusion of a six-π-electron pyrrole ring and a six-π-electron pyridine ring results in a bicyclic aromatic system with 10 π-electrons, adhering to Hückel's rule. researchgate.netmasterorganicchemistry.com
Computational methods can quantify the degree of aromaticity through various indices, with the Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. github.io NICS values are calculated at specific points in space, typically at the center of each ring. Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest anti-aromaticity. For the pyrrolo[3,2-b]pyridine core, NICS calculations would be expected to yield negative values for both the pyrrole and pyridine rings, confirming their aromatic character. The ethynyl substitution is not expected to significantly disrupt the aromaticity of the core.
Conformational Analysis and Intramolecular Interactions in Ethynyl-Substituted Pyrrolopyridines
For molecules with flexible substituents, conformational analysis is crucial to identify the most stable three-dimensional arrangements. While the pyrrolo[3,2-b]pyridine core is rigid, the ethynyl group can, in principle, exhibit some rotational freedom, although its linear nature limits this.
More complex substituted ethynyl-pyrrolopyridines could have multiple low-energy conformations. researchgate.net Computational methods, such as scanning the potential energy surface (PES) by systematically rotating specific dihedral angles, can identify the global and local energy minima corresponding to the most stable conformers. researchgate.netsydney.edu.au These studies also shed light on intramolecular interactions, such as hydrogen bonds or steric clashes, that influence the conformational preferences.
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For this compound, theoretical studies can predict sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, for instance, can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Furthermore, the calculation of reaction pathways and transition state energies allows for the prediction of the feasibility and kinetics of various chemical transformations. nih.gov For example, the ethynyl group is a versatile functional handle for reactions such as click chemistry, Sonogashira coupling, and cycloadditions. Theoretical modeling can help in understanding the regioselectivity and stereoselectivity of these reactions, providing valuable guidance for synthetic chemists.
Theoretical Investigations into Photophysical Properties (e.g., Two-Photon Absorption, Fluorescence Quantum Yields, Stokes Shifts)
There is currently no published data from theoretical investigations into the specific photophysical properties of this compound. Theoretical calculations, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and understanding properties such as:
Two-Photon Absorption (2PA): Calculating the 2PA cross-section would indicate the molecule's potential for applications in bio-imaging and photodynamic therapy.
Fluorescence Quantum Yields: Theoretical models can help to understand the radiative and non-radiative decay pathways from the excited state, providing an estimate of the efficiency of light emission.
Stokes Shifts: Computationally determining the difference between the lowest energy absorption and emission maxima would provide insight into the geometric relaxation of the molecule in the excited state.
Without specific computational studies on this compound, no data tables or detailed research findings can be generated for these properties.
Applications in Advanced Materials and Chemical Systems
Development of Organic Electronic Materials
The rigid, planar structure of the pyrrolo[3,2-b]pyridine core, combined with the extended π-conjugation offered by the ethynyl (B1212043) substituent, makes this compound a valuable component for organic electronic materials. Heteroaromatic ring systems are integral to modern conjugated polymers and oligomers, contributing to breakthroughs in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mit.edu The incorporation of different heterocycles into a conjugated backbone is a key strategy for tuning optical and electronic properties. mit.edu
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
While direct application of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine as a standalone emissive or charge-transport layer is not common, its true value lies in its role as a synthon. The ethynyl group is a powerful functional handle for constructing larger, high-performance molecules through cross-coupling reactions, such as the Sonogashira coupling. This allows for the integration of the pyrrolopyridine unit into larger conjugated systems designed for specific functions within an OLED or organic solar cell. nih.gov
For instance, the pyrrolo[3,2-b]pyrrole (B15495793) scaffold, a close structural relative, has been successfully used to create materials for OLEDs and bulk heterojunction organic solar cells. rsc.orgnih.gov By using the ethynyl group on the this compound, chemists can synthesize extended π-systems, such as oligo(arylene-ethynylenes), which are a known class of conjugated materials where different heterocycles can be incorporated to tune optical bandgaps. mit.edu The electron-deficient nature of the pyridine (B92270) portion of the scaffold can be leveraged to create materials with specific electron-accepting properties, which is crucial for balancing charge injection and transport in OLEDs and facilitating charge separation in solar cells.
Charge Transport Materials
Effective charge transport is fundamental to the performance of organic electronic devices. The design of materials with high charge carrier mobility is a primary focus of research. Theoretical and experimental studies on related structures show that the electronic properties of heterocyclic compounds significantly influence their solid-state assembly and, consequently, their charge transport capabilities. mit.edu
The this compound scaffold can be elaborated into larger molecules designed for efficient charge transport. A recent theoretical study on triphenylamine-ethynylene fused acenes demonstrated that molecular design, including the choice of heterocyclic core and substitution patterns, can systematically regulate charge transport properties. arxiv.org The study highlighted that factors like reorganization energy and intermolecular electronic coupling (transfer integrals) are key to mobility. arxiv.org The ethynyl linker in this compound provides a direct route to synthesize such extended molecules, where the pyrrolopyridine core could be coupled with various aromatic and heteroaromatic units to optimize both hole and electron transport properties. The inherent polarity of the 4-azaindole (B1209526) core could also be exploited to influence molecular packing and orbital overlap in the solid state.
Integration into Functional Dyes and Pigments
The unique electronic structure of the 4-azaindole core, which is the basis of this compound, imparts it with interesting photophysical properties, making it a valuable chromophore for functional dyes.
Chromophores with Tunable Photophysical Properties
The parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and its isomers are known to be fluorescent. researchgate.netresearchgate.net The photophysical properties, such as absorption and emission wavelengths, are sensitive to the molecular environment and substitution on the heterocyclic core. The ethynyl group at the 6-position serves as a point for modification, allowing for the systematic tuning of these properties.
Through Sonogashira coupling, the ethynyl group can be linked to various aryl or heteroaryl moieties. This extends the π-conjugated system of the chromophore, typically resulting in a bathochromic (red) shift of both the absorption and emission spectra. This strategy is widely used to develop dyes that absorb and emit across the visible spectrum. For example, studies on tetraarylpyrrolo[3,2-b]pyrroles, which are also built from heterocyclic cores, show that their combination with other groups can produce dyes with strong absorption and intense fluorescence, with some derivatives emitting in the deep red region of the spectrum. nih.gov The this compound molecule is a prime starting material for building analogous systems where the emission color can be precisely controlled through the choice of coupling partner.
Fluorescent Probes and Sensors Based on Viscosity or Other Environmental Stimuli
The sensitivity of fluorescence to the local environment is the basis for molecular probes and sensors. rsc.orgrsc.org One area of interest is the development of fluorescent probes that respond to changes in micro-viscosity. rsc.orgrsc.org These "molecular rotors" typically feature a fluorophore whose internal rotation is restricted in viscous media, leading to a significant increase in fluorescence quantum yield (an "Off-On" switching mechanism). nih.gov
While this compound itself is not a molecular rotor, its ethynyl group makes it an ideal building block for constructing such sensors. For example, a molecular rotor was developed by linking a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) donor to a BODIPY acceptor dye via a phenylethynyl linker. nih.gov In this system, the free rotation of the non-fluorescent BODIPY unit quenches the emission. In a viscous environment, this rotation is hindered, and efficient Förster Resonance Energy Transfer (FRET) from the donor to the now-emissive acceptor occurs, turning the fluorescence on. nih.gov The this compound could be similarly employed as a key intermediate, where the ethynyl group acts as the rigid linker to attach a rotating, quenching moiety, thereby creating a novel viscosity-sensitive probe based on the fluorescent 4-azaindole scaffold.
Precursors for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Ladder-Type Heterocycles
The synthesis of large, well-defined polycyclic aromatic hydrocarbons (PAHs) and related ladder-type polymers is a significant goal in materials chemistry, as these molecules are considered segments of graphene and possess unique electronic properties. researchgate.net The terminal alkyne of this compound is a highly versatile functional group for constructing these complex architectures.
The ethynyl group can participate in a wide range of cyclization and annulation reactions to build fused ring systems. For example, palladium-catalyzed [3+3] annulation methods have been reported for synthesizing PAHs from smaller aromatic fragments. rsc.org More directly, alkynyl-substituted heterocycles are common precursors in intramolecular or intermolecular cycloaddition reactions to form new aromatic rings. Syntheses of phosphorus-containing PAHs have been achieved using alkyne annulation reactions as a key step. nih.gov
Furthermore, the pyrrolo[3,2-b]pyrrole core, which is structurally analogous to the pyrrolo[3,2-b]pyridine core, is known for its high reactivity at the 3- and 6-positions, making it a convenient starting point for building ladder-type heterocycles. nih.gov The presence of the ethynyl group at the 6-position of 1H-pyrrolo[3,2-b]pyridine provides a powerful and complementary reactive site for building extended, rigid, and planar ladder-type structures. These materials are of great interest for applications in charge transport due to their enforced planarity and extensive π-conjugation, which can lead to very high charge carrier mobilities. researchgate.net
Application as Building Blocks in Supramolecular Chemistry and Self-Assembly
The distinct structural characteristics of this compound make it a valuable component in the field of supramolecular chemistry. The pyrrolopyridine scaffold provides a rigid and planar framework, while the nitrogen atoms within the rings can act as hydrogen bond acceptors. The ethynyl group, a linear and rigid rod-like moiety, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These features allow for the programmed self-assembly of molecules into well-defined, higher-order structures.
Research in this area has demonstrated that the molecular structure of related pyridine-appended fluorophores significantly influences their self-assembly behavior. While direct studies on the self-assembly of this compound are not extensively documented, the principles observed in similar systems suggest its potential for creating complex supramolecular architectures. The interplay of hydrogen bonding involving the pyrrole (B145914) N-H and pyridine nitrogen with the π-system of the ethynyl group can direct the formation of one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional networks. These organized assemblies are of great interest for the development of new materials with applications in electronics, optics, and sensing.
Role in Catalysis and Ligand Design for Organometallic Complexes
While specific catalytic applications of this compound complexes are still an area of active investigation, the broader class of pyrrolopyridine derivatives has shown significant potential. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been utilized in the synthesis of kinase inhibitors, highlighting the ability of this heterocyclic core to interact with biological targets. The introduction of the ethynyl group at the 6-position offers a handle for further functionalization or for direct participation in catalytic cycles, for example, through oxidative coupling reactions or as a component in "click" chemistry. The development of chiral versions of this ligand could also open doors to asymmetric catalysis, a critical area in modern chemical synthesis.
Advanced Chemical Synthesis Reagents and Intermediates
The chemical reactivity of this compound makes it a valuable intermediate in advanced organic synthesis. The ethynyl group is a versatile functional handle that can undergo a wide range of chemical transformations. These include, but are not limited to, Sonogashira coupling, cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition to form triazoles), and hydration to form ketones.
The 1H-pyrrolo[3,2-b]pyridine core itself can be further modified. For instance, studies on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have shown that the scaffold can be readily functionalized to create potent enzyme inhibitors. This demonstrates the utility of the pyrrolopyridine system as a foundational structure for the synthesis of biologically active molecules. The ability to combine the reactivity of the ethynyl group with the functionalization of the heterocyclic core allows for the construction of complex molecular architectures with a high degree of control and diversity.
| Reaction Type | Description | Potential Product |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides. | Aryl- or vinyl-substituted pyrrolopyridines |
| "Click" Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Triazole-linked pyrrolopyridine conjugates |
| Hydration | Addition of water across the triple bond, typically catalyzed by mercury or gold salts. | 6-acetyl-1H-pyrrolo[3,2-b]pyridine |
| Cycloaddition | [2+2], [4+2], or other cycloaddition reactions involving the alkyne. | Complex polycyclic systems |
Future Prospects in Material Science Research
The unique combination of a rigid, heteroaromatic core and a reactive, linear ethynyl group in this compound positions it as a highly promising molecule for future material science research. The potential to create extended, conjugated systems through polymerization or oligomerization of the ethynyl group could lead to the development of novel organic semiconductors. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Furthermore, the ability of the pyrrolopyridine moiety to coordinate with metal ions suggests the potential for creating metal-organic frameworks (MOFs) and coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the this compound linker could introduce additional functionality and electronic properties into these frameworks. The future of this compound in material science lies in harnessing its modular nature to construct functional materials with precisely controlled architectures and properties.
Conclusion and Outlook
Summary of Key Research Findings
While direct research on 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is limited, the extensive body of work on related pyrrolopyridine derivatives provides a strong foundation for understanding its potential. The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of an ethynyl (B1212043) group at the 6-position provides a key reactive handle for the application of modern synthetic methodologies, such as click chemistry and further cross-coupling reactions. This allows for the facile diversification of the core structure, which is a crucial aspect of modern drug discovery.
Identification of Remaining Challenges and Unexplored Avenues
The primary challenge is the lack of detailed published data on the synthesis, characterization, and reactivity of this compound itself. While the synthetic route via Sonogashira coupling is highly plausible, the optimal conditions and potential side reactions need to be experimentally determined.
Unexplored avenues include:
A systematic investigation of the reactivity of both the ethynyl group and the pyrrolopyridine core in this specific molecule.
The synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic or photophysical properties.
The incorporation of this molecule into polymeric or oligomeric materials and the study of their properties.
A thorough exploration of its potential as a building block in the synthesis of novel kinase inhibitors and other biologically active molecules.
Future Research Directions for this compound in Chemical Sciences
Future research on this compound is expected to be heavily focused on its application as a versatile building block in medicinal chemistry and materials science.
Medicinal Chemistry: A key research direction will be the use of this compound in the synthesis of libraries of novel kinase inhibitors. The ethynyl group can be used to introduce a wide variety of substituents via click chemistry or other coupling reactions, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The exploration of its potential against a broad range of kinase targets is a promising area of investigation.
Materials Science: The development of novel functional materials based on the this compound scaffold is another exciting future direction. This could involve the synthesis of conjugated polymers for applications in organic electronics or the development of novel ligands for the creation of luminescent metal-organic frameworks (MOFs).
Chemical Biology: The ability to attach this scaffold to biomolecules via the ethynyl handle using click chemistry opens up possibilities in chemical biology for the development of molecular probes to study biological processes or for the targeted delivery of therapeutic agents.
Q & A
Q. What are the key synthetic routes for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, and how can its purity be validated?
The synthesis of pyrrolo-pyridine derivatives often involves cross-coupling reactions and functional group transformations. For ethynyl-substituted analogs, a Sonogashira coupling is typically employed, where a halogenated pyrrolo-pyridine precursor reacts with a terminal alkyne under palladium catalysis . For example:
- Step 1 : Start with 6-bromo-1H-pyrrolo[3,2-b]pyridine (synthesized via methods analogous to ).
- Step 2 : React with ethynyltrimethylsilane using Pd(PPh₃)₄, CuI, and a base (e.g., K₂CO₃) in a solvent like THF/toluene at 80–100°C .
- Step 3 : Deprotect the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
Q. Purity Validation :
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly the ethynyl group’s linear geometry .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the ethynyl group on aromaticity and reactivity .
- UV-Vis and Fluorescence Spectroscopy : Assess π-conjugation effects; ethynyl groups often redshift absorption/emission due to extended conjugation .
Advanced Research Questions
Q. What strategies optimize the reactivity of the ethynyl group in functionalization reactions (e.g., click chemistry)?
The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe attachment. Key considerations:
- Catalytic System : Use CuI with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction efficiency and reduce side reactions .
- Solvent : Aqueous/organic mixtures (e.g., t-BuOH/H₂O) improve solubility of azide partners .
- Monitoring : Track reaction progress via TLC or HPLC-MS to ensure complete conversion without ethynyl group degradation .
Q. Example Protocol :
React this compound (1 eq) with benzyl azide (1.2 eq) in t-BuOH/H₂O (3:1) with CuI (10 mol%) and TBTA (20 mol%) at 50°C for 12 hours.
Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioassay results (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) or cell line specificity .
- Structural Analogues : Compare activity of 6-ethynyl derivatives with methyl or halogen-substituted analogs (e.g., 6-bromo or 6-methyl) to identify SAR trends .
- Off-Target Effects : Perform proteome-wide profiling (e.g., kinome screens) to identify non-specific binding .
Q. Case Study :
- FGFR Inhibition : Ethynyl derivatives show enhanced binding to FGFR1/3 compared to methylated analogs, likely due to improved hydrophobic interactions .
- Contradictory Cytotoxicity : Low solubility may reduce efficacy in cellular assays; use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
Q. What methodologies are employed to study the metabolic stability of this compound in preclinical models?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In Vivo PK Studies : Administer orally or intravenously to rodents; collect plasma at timed intervals to calculate half-life (t₁/₂) and bioavailability (F%) .
Q. Data Interpretation :
- High clearance rates (>50% depletion in microsomes) suggest need for structural modification (e.g., fluorination to block oxidative metabolism) .
Q. How can computational modeling guide the design of this compound-based kinase inhibitors?
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., FGFR1, Abl) .
- MD Simulations : Run 100-ns trajectories to evaluate stability of ethynyl group interactions with hinge regions (e.g., hydrogen bonds with backbone amides) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
